1-(3-Chloro-4-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted with a 3-chloro-4-methylphenyl group at position 1 and a 1,2,4-oxadiazole ring bearing a 3-methylphenyl group at position 4. Its molecular formula is C₂₁H₁₉ClN₃O₂, with a molecular weight of 380.85 g/mol.
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c1-12-4-3-5-14(8-12)19-22-20(26-23-19)15-9-18(25)24(11-15)16-7-6-13(2)17(21)10-16/h3-8,10,15H,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLASRKEJOMNLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC(=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Chloro-4-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article will explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 367.8 g/mol. The presence of the oxadiazole moiety is significant as it is known for its diverse biological activities.
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit a range of biological activities including:
- Anticancer Activity : The oxadiazole derivatives have shown promising results in inhibiting cancer cell proliferation. They interact with various biological targets such as enzymes and receptors involved in tumor growth.
- Inhibition of Key Enzymes : Studies suggest that these compounds can inhibit enzymes like thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell survival and proliferation .
Efficacy in Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Antitumor Activity : A study highlighted that 1,3,4-oxadiazole derivatives exhibited significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 0.12 to 2.78 µM, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .
- Molecular Docking Studies : Molecular docking studies have demonstrated that the compound binds effectively to targets involved in cancer progression, suggesting a strong potential for therapeutic development . The interactions were found to be comparable to those observed with established drugs like Tamoxifen.
Table 1: Summary of Biological Activities
| Activity Type | Reference Compound | IC50 Range (µM) | Target Enzyme/Protein |
|---|---|---|---|
| Antitumor | Doxorubicin | 0.12 - 2.78 | Thymidylate Synthase |
| Histone Deacetylase | SAHA | <20 | HDAC |
| Antioxidant | Various | - | Reactive Oxygen Species |
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Substituent Effects on Properties
- Chloro vs.
- Oxadiazole Modifications: Replacing the oxadiazole’s methylphenyl group with a cyclopropyl () or thioxo group () alters hydrogen-bonding capacity and redox activity.
- Positional Isomerism : The 3-methylphenyl vs. 4-methylphenyl substitution on the oxadiazole (L703-0374 vs. L703-0205) may influence steric interactions with biological targets, though data on this are lacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
